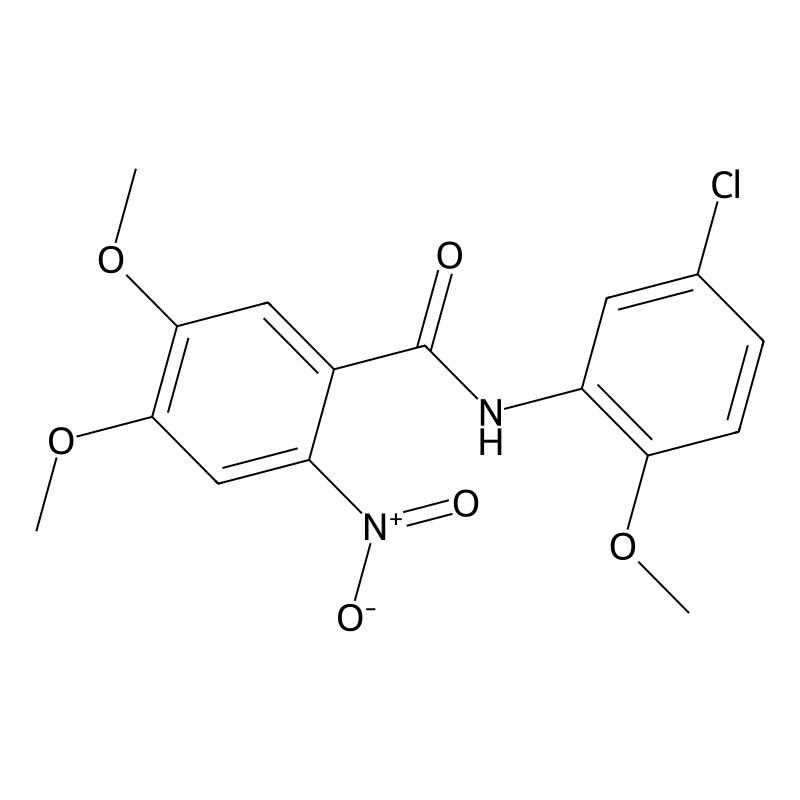

N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound characterized by a complex structure featuring multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 365.78 g/mol. The compound contains a chloro substituent, methoxy groups, and a nitro group, which contribute to its chemical reactivity and potential biological activity. The presence of these groups suggests that this compound may have applications in medicinal chemistry and pharmacology.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and biological activity.

- Esterification: Methoxy groups can undergo reactions to form esters, which may enhance solubility or alter pharmacokinetic properties.

These reactions are essential for modifying the compound for specific applications in drug design and synthesis.

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide exhibit various biological activities, including:

- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: The presence of nitro and chloro groups may enhance antimicrobial efficacy against certain pathogens.

- Enzyme Inhibition: Compounds with similar structures have been investigated for their ability to inhibit specific enzymes, which can be crucial in treating diseases.

The exact biological activity of this specific compound requires further investigation through in vitro and in vivo studies.

Synthesis of N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves several steps:

- Formation of the Nitro Group: Starting from 4,5-dimethoxy-2-nitroaniline or a similar precursor, the nitro group can be introduced via nitration.

- Chlorination: The introduction of the chloro substituent can be achieved through electrophilic aromatic substitution.

- Amidation: The final step involves coupling the resulting chlorinated intermediate with an appropriate amine to form the amide bond.

Each step must be optimized for yield and purity, often requiring specific conditions such as temperature control and solvent choice.

N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide has potential applications in several fields:

- Pharmaceuticals: It may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

- Agricultural Chemicals: Potential use as an agrochemical due to its biological activity against pests or pathogens.

Interaction studies of N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide with various biological targets are crucial for understanding its mechanism of action. These studies may include:

- Binding Affinity Tests: Evaluating how well the compound binds to target proteins or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular pathways.

- Toxicology Assessments: Understanding the safety profile through cytotoxicity assays on different cell lines.

Such studies are essential for determining the viability of this compound for therapeutic use.

Several compounds share structural similarities with N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide | Ethoxy group instead of chloro; potential differences in solubility | |

| 4,5-dimethoxy-N-(2-methyl-3-nitrophenyl)-2-nitrobenzamide | Additional methyl group; may impact biological activity | |

| N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide | Chlorine at a different position; altered reactivity |

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological properties.